An In-depth Technical Guide to 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one, a member of the benzothiazine class of heterocyclic compounds, has garnered significant interest in medicinal chemistry. Benzothiazines are recognized for their diverse pharmacological activities, serving as scaffolds for drugs with anti-inflammatory, analgesic, and antimicrobial properties. This guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one, its synthesis, reactivity, and potential applications in drug discovery and development.
Physicochemical Properties
2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one is a crystalline powder, typically faint yellow in color. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7117-31-9 | [1] |
| Molecular Formula | C₉H₉NO₃S | [2] |
| Molecular Weight | 211.24 g/mol | [2] |
| Melting Point | 117-118 °C | [3] |
| Boiling Point | 379.3±45.0 °C (Predicted) | [3] |
| Density | 1.404±0.06 g/cm³ (Predicted) | [3] |
| pKa | -4.32±0.20 (Predicted) | [3] |
Structural Elucidation: The molecular structure of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one has been confirmed by X-ray crystallography[5]. The heterocyclic thiazine ring adopts a half-boat conformation, with the sulfur atom out of the plane of the other atoms in the ring[5]. The sulfonyl group is nearly perpendicular to the benzene ring[5].
Synthesis and Characterization
The synthesis of 2,1-benzothiazine derivatives has been approached through various routes, often involving cyclization reactions. While a specific, detailed, step-by-step protocol for the title compound is not consolidated in a single source, the general strategies can be inferred from the synthesis of its derivatives.
General Synthetic Approach
A common pathway to the 2,1-benzothiazine core involves the cyclization of N-substituted sulfonamides derived from anthranilic acid esters or related compounds.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one.
Characterization
The structural confirmation of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one and its derivatives relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Characteristic signals include those for the N-methyl group, the methylene protons of the thiazine ring, and the aromatic protons of the benzene ring. For derivatives, specific proton signals can be used to confirm structural modifications[2].
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¹³C NMR: The carbon spectrum provides key information on the carbonyl carbon, the aromatic carbons, and the carbons of the N-methyl and methylene groups, confirming the overall carbon framework[2].
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the sulfonyl (S=O) and carbonyl (C=O) groups, which are key functional groups in the molecule[6].
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity[7].
Reactivity and Stability
The chemical reactivity of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one is centered around its key functional groups: the ketone at the 4-position, the active methylene group at the 3-position, and the sulfonamide moiety within the heterocyclic ring.
Key Reactions
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Reaction at the Carbonyl Group: The ketone at the 4-position is a key site for chemical modification. For instance, it readily reacts with hydrazine hydrate to form the corresponding 4-hydrazono derivative. This hydrazone can then be used as a versatile intermediate for the synthesis of a wide range of derivatives through condensation with various aldehydes and ketones[1][2][6].
Reaction with Hydrazine:
Caption: Reaction of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one with hydrazine and subsequent derivatization.
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Reactions involving the Methylene Group: The methylene group adjacent to the carbonyl and sulfonyl groups can be activated for various condensation and substitution reactions, allowing for the introduction of diverse substituents at the 3-position.
Stability and Degradation
Detailed studies on the stability of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one under various conditions such as pH, temperature, and light are not extensively reported in the literature. However, the stability of the benzothiazine ring can be a concern under certain conditions. For example, benzothiazine derivatives with a carboxylic acid function at the C-3 position have been reported to exhibit low stability under both acidic and basic conditions, which can complicate synthetic manipulations[4]. The sulfoxide derivatives of benzothiazines are also known to undergo rearrangement reactions[8]. Further investigation into the degradation pathways of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one is warranted to understand its shelf-life and potential metabolic fate.
Potential Applications in Drug Development
The 2,1-benzothiazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.
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Anti-inflammatory and Analgesic Agents: A significant body of research has focused on the development of benzothiazine derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarities to established drugs like piroxicam and meloxicam, which also contain a benzothiazine dioxide core, underscore the potential of this chemical class[9][10]. Derivatives of 4-hydroxy-2,1-benzothiazine-3-carboxamides, in particular, have shown promising analgesic and anti-inflammatory effects[9].
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Enzyme Inhibition: Derivatives of 2,1-benzothiazin-4(3H)-one have been investigated as inhibitors of various enzymes. For instance, certain hydrazone derivatives have shown potent inhibitory activity against monoamine oxidase (MAO) A and B, suggesting their potential for the treatment of neurological disorders such as depression and Parkinson's disease[2][6].
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Antimicrobial and Other Activities: The benzothiazine nucleus has been incorporated into molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties[5][11].
Conclusion
2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one is a versatile heterocyclic compound with a rich chemical landscape and significant potential in the field of drug discovery. Its core structure provides a robust platform for the synthesis of diverse derivatives with a wide range of pharmacological activities. While foundational knowledge of its properties and synthesis exists, further in-depth studies on its quantitative solubility, stability, and degradation pathways will be crucial for its advancement as a lead compound in therapeutic development. The continued exploration of the chemical space around the 2,1-benzothiazine nucleus holds promise for the discovery of novel and effective therapeutic agents.
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